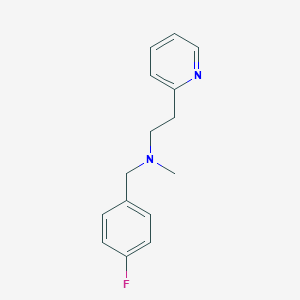
N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide, also known as MDPT, is a synthetic stimulant drug that belongs to the cathinone family. It is a designer drug that has been gaining popularity among recreational drug users due to its psychoactive effects. MDPT is a new psychoactive substance that has not been extensively studied, and there is limited scientific research available on its effects and mechanism of action.
Mechanism of Action
N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide acts as a stimulant drug by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, motivation, and energy levels. By inhibiting their reuptake, N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide prolongs their activity in the brain, leading to a surge in energy, euphoria, and increased focus.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide has been shown to have several biochemical and physiological effects on the body. These effects include an increase in heart rate, blood pressure, body temperature, and respiration rate. N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide also causes the release of stress hormones, such as cortisol and adrenaline, which can lead to a feeling of anxiety and agitation.
Advantages and Limitations for Lab Experiments
N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide has several advantages and limitations for use in lab experiments. Its ability to act as a dopamine and norepinephrine reuptake inhibitor makes it a useful tool for studying the effects of these neurotransmitters on the brain. However, its psychoactive effects and potential for abuse make it a challenging substance to work with, and researchers must take precautions to ensure its safe handling and storage.
Future Directions
There are several future directions for research on N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide's ability to increase dopamine and norepinephrine levels in the brain could make it an effective treatment for these conditions. Another area of interest is the long-term effects of N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide on the brain and body. More research is needed to understand the potential risks and benefits of using this substance. Finally, research on the synthesis and production of N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide could lead to the development of new and safer stimulant drugs.
Synthesis Methods
N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide can be synthesized using various methods, including the Leuckart-Wallach reaction, reductive amination, and Mannich reaction. The most common method used to synthesize N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide is the Mannich reaction, which involves the condensation of 3,4-methylenedioxyphenylacetone, formaldehyde, and dimethylamine.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide has been used in scientific research to study its pharmacological effects and mechanism of action. Studies have shown that N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide has also been shown to have an affinity for the serotonin transporter, which may contribute to its psychoactive effects.
properties
Product Name |
N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide |
|---|---|
Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide |
InChI |
InChI=1S/C17H17NO3/c1-17(2,12-6-4-3-5-7-12)16(19)18-13-8-9-14-15(10-13)21-11-20-14/h3-10H,11H2,1-2H3,(H,18,19) |
InChI Key |
JLYIBVFKQNQWHT-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=CC=C1)C(=O)NC2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=O)NC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B248855.png)


![3-(4-chlorophenyl)-4-(4-methylsulfanylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248860.png)
![3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248862.png)
![3-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B248863.png)
![3-(4-chlorophenyl)-4-(2-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248865.png)
![4-(2-ethoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248866.png)
![4-(3-bromophenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248867.png)
![3-(4-chlorophenyl)-4-(3-fluorophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248868.png)